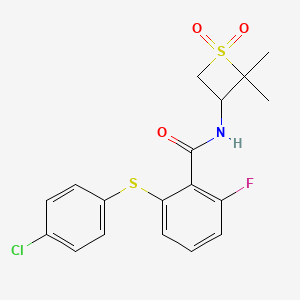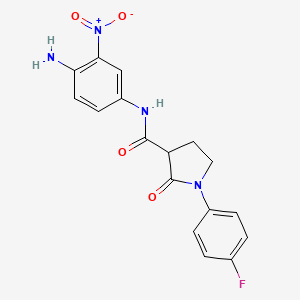![molecular formula C17H18N2O3 B7425403 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate](/img/structure/B7425403.png)
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate is an organic compound that features a pyridine ring attached to a phenyl group through a carbonylamino linkage, with a propyl acetate group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate typically involves the following steps:
Formation of the Pyridine-2-carbonylamino Intermediate: This step involves the reaction of pyridine-2-carboxylic acid with an amine to form the pyridine-2-carbonylamino intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a carbonylation reaction.
Attachment of Propyl Acetate Group: Finally, the propyl acetate group is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The carbonylamino linkage and propyl acetate group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like pyridine-2-carboxylic acid and its derivatives share structural similarities.
Phenylpropyl Acetates: Compounds with phenylpropyl acetate groups exhibit similar chemical properties.
Uniqueness
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-(pyridine-2-carbonylamino)phenyl]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)22-11-5-7-14-6-4-8-15(12-14)19-17(21)16-9-2-3-10-18-16/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTBSOCHHFPFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC(=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-[3-(4-Fluorophenoxy)propyl]spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7425322.png)
![Ethyl 3-nitro-2-[(2-phenoxypyridin-4-yl)methylamino]pyridine-4-carboxylate](/img/structure/B7425331.png)
![2-[1-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B7425338.png)
![3-N,3-N-dimethyl-5-N-[(1-methylbenzimidazol-2-yl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B7425349.png)
![4-[2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]-3-(2-fluorophenyl)piperazin-2-one](/img/structure/B7425369.png)
![2-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-2-methyl-N-prop-2-enylpropanamide](/img/structure/B7425371.png)



![N-[4-(methylcarbamoyl)phenyl]-2-(3-nitropyrazol-1-yl)pyridine-4-carboxamide](/img/structure/B7425384.png)

![N-(4,4-dimethyl-2-oxooxolan-3-yl)-5-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7425409.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]propanamide](/img/structure/B7425410.png)
![2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-5-[(5-phenyltetrazol-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7425428.png)
